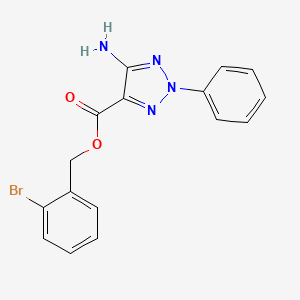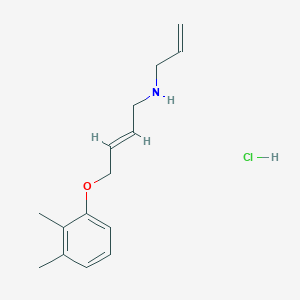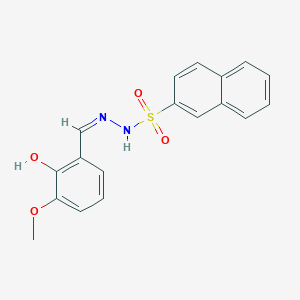![molecular formula C19H32N2O3 B6037390 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6037390.png)
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, also known as DMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to exhibit antitumor activity and has been proposed as a lead compound for the development of novel anticancer agents. In neuroscience, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been investigated for its potential use as a ligand for imaging studies of the serotonergic system, which plays a critical role in mood regulation and other physiological processes.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been shown to induce various biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. In animal studies, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has also been shown to decrease serotonin levels in the brain, which may contribute to its hallucinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely. Researchers must take appropriate precautions to ensure the safety of themselves and others when working with 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may also be useful for studying the mechanisms underlying the effects of other psychoactive compounds, such as hallucinogens and stimulants. Further research is needed to fully understand the pharmacological properties of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol and its potential applications in various fields.
Conclusion:
In conclusion, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method has been optimized for high yields and purity, and it has been shown to exhibit antitumor activity and modulate neurotransmitter activity. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages for lab experiments, but also has some limitations, including its potential toxicity. Future research on 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may lead to the development of novel therapeutic agents and a better understanding of the mechanisms underlying the effects of psychoactive compounds.
Synthesemethoden
The synthesis of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol involves the reaction of 3,5-dimethoxybenzyl chloride with isobutylpiperazine in the presence of sodium hydride and ethanol. The resulting product is then reduced with sodium borohydride to yield 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. This synthesis method has been reported in the literature by various researchers and has been optimized for high yields and purity.
Eigenschaften
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-15(2)12-21-7-6-20(14-17(21)5-8-22)13-16-9-18(23-3)11-19(10-16)24-4/h9-11,15,17,22H,5-8,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMKTYYYHOLJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)
![1-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6037395.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)

